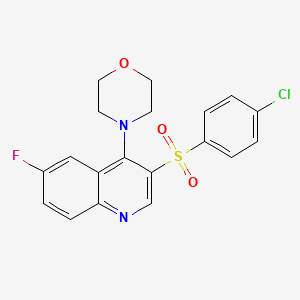

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline

Description

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S/c20-13-1-4-15(5-2-13)27(24,25)18-12-22-17-6-3-14(21)11-16(17)19(18)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAFBKAMPSADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Morpholine, triethylamine, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Contributions

Morpholine-Containing Analogs

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (): Lacks the sulfonyl group but includes a morpholine-like 3,4-dimethoxyphenyl substituent. Synthesized via a one-pot three-component strategy, differing from the sulfonylation route used for the target compound. Demonstrates the role of methoxy groups in enhancing lipophilicity and aromatic interactions .

Fluorinated Analogs

- 4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline (): Contains a 6-fluoro substituent and exhibits high antiviral activity (SI > 10). Fluorine enhances metabolic stability and membrane permeability, a property likely shared with the target compound .

- 4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (): Multiple fluorine atoms increase electronegativity and bioactivity, supporting the hypothesis that the 6-fluoro group in the target compound contributes to pesticidal or antimicrobial effects .

Sulfonamide-Containing Analogs

- Melting point (223–225°C) suggests similar crystallinity to the target compound .

Physicochemical Properties

- The sulfonyl group in the target compound likely increases water solubility compared to 4k, while fluorine enhances metabolic stability relative to non-fluorinated analogs .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a synthetic compound belonging to the fluorinated quinolone family, which has gained attention for its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and a morpholine ring , contributing to its chemical reactivity and biological activity. The molecular formula is C19H16ClFN2O3S, highlighting the presence of fluorine and chlorine atoms that enhance its antimicrobial efficacy.

The primary mechanism through which 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline exerts its biological effects is by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This mechanism is characteristic of many fluoroquinolone antibiotics, allowing the compound to prevent bacterial growth by disrupting their DNA processes .

Spectrum of Activity

Research indicates that this compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies, showcasing its potential as a therapeutic agent against bacterial infections .

Comparative Efficacy

A comparative analysis of similar compounds reveals that 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline shows promising results:

| Compound Name | Activity | Reference |

|---|---|---|

| Quinine | Anti-tumor, antimalarial | |

| Camptothecin | Anti-tumor | |

| 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline | Broad-spectrum antimicrobial |

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit the growth of various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound binds effectively to the active site of DNA gyrase, leading to a conformational change that inhibits its function. This binding affinity correlates with its antimicrobial potency .

- Synergistic Effects : Some studies have explored the synergistic effects of this compound when used in combination with other antibiotics. Results indicate enhanced antibacterial activity, suggesting potential for combination therapies in clinical settings.

Potential Applications

The unique structural attributes of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline position it as a candidate for various applications in medicinal chemistry:

- Antimicrobial Agent : Given its broad-spectrum activity, it may serve as a new class of antibiotics.

- Research Tool : Its mechanism of action can be utilized in studies aimed at understanding bacterial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.